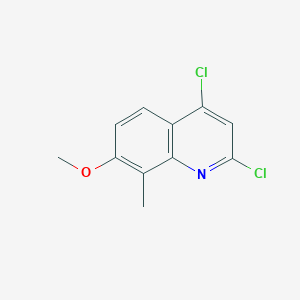2,4-Dichloro-7-methoxy-8-methylquinoline
CAS No.: 1108659-32-0
Cat. No.: VC2830149
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1108659-32-0 |
|---|---|
| Molecular Formula | C11H9Cl2NO |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | 2,4-dichloro-7-methoxy-8-methylquinoline |
| Standard InChI | InChI=1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3 |
| Standard InChI Key | LXMBJRUBTLFCFT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)OC |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)OC |
Introduction
Structural and Physical Properties
Chemical Identity and Molecular Characteristics
2,4-Dichloro-7-methoxy-8-methylquinoline is identified by its unique chemical structure and physical properties. The compound is characterized by a quinoline core scaffold with specific functional group substitutions that determine its chemical behavior and potential applications.
The compound possesses the following identifying properties:
Table 1: Basic Identification Parameters of 2,4-Dichloro-7-methoxy-8-methylquinoline
| Parameter | Value |
|---|---|
| CAS Number | 1108659-32-0 |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | 2,4-Dichloro-7-methoxy-8-methylquinoline |
The molecular structure contains a bicyclic aromatic system with a heterocyclic nitrogen atom, which is characteristic of all quinoline compounds. The specific substitution pattern - with chlorine atoms at the 2 and 4 positions, a methoxy group at position 7, and a methyl group at position 8 - distinguishes this compound from other quinoline derivatives and contributes to its unique chemical properties and potential applications.
Physical Properties and Characteristics
While specific experimental physical property data for 2,4-Dichloro-7-methoxy-8-methylquinoline is limited in the available literature, some properties can be reasonably extrapolated based on structurally similar compounds and general principles of physical chemistry.
Based on the structural similarity to other dichlorinated methoxy-substituted quinolines, we can make educated estimates about its physical characteristics. For instance, the related compound 2,4-dichloro-8-methoxyquinoline has a density of 1.384 g/cm³, a boiling point of 327.9°C at 760 mmHg, and a flash point of 152.1°C . Given the structural similarities, 2,4-Dichloro-7-methoxy-8-methylquinoline likely possesses comparable physical properties, though the addition of the methyl group at position 8 and the different position of the methoxy group (position 7 instead of 8) may cause slight variations.
The compound is likely to exist as a crystalline solid at room temperature, displaying limited solubility in water but better solubility in organic solvents such as dichloromethane, chloroform, or dimethyl sulfoxide, which is characteristic of halogenated aromatic compounds with both polar and non-polar functional groups.
Biological Activity and Pharmacological Properties
Comparison with Related Quinoline Derivatives
Structurally related quinoline derivatives have shown significant pharmacological properties. For example, chloroquine and hydroxychloroquine, which also contain chlorine substituents on a quinoline core, are well-known antimalarial drugs. The patent information related to 4,7-dichloro-8-methylquinoline mentions its potential use as an intermediate in the preparation of pharmaceuticals with antimalarial properties .
The specific substitution pattern of 2,4-Dichloro-7-methoxy-8-methylquinoline distinguishes it from these well-known quinoline-based drugs, potentially conferring unique biological activities that warrant further investigation. The combination of chlorine atoms at positions 2 and 4, along with the methoxy group at position 7 and methyl group at position 8, creates a distinctive electronic and steric environment that may result in specific interactions with biological targets different from those of other quinoline derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume